molecular formula C4H12Br2N2O2 B13088201 2,4-Diaminobutanoic acid dihydrobromide

2,4-Diaminobutanoic acid dihydrobromide

Cat. No.: B13088201
M. Wt: 279.96 g/mol
InChI Key: DCPPMGCNFBQXCI-UHFFFAOYSA-N
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Description

2,4-Diaminobutanoic acid dihydrobromide is an organic compound with the chemical formula C4H12Br2N2O2. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. This compound is known for its role as a GABA transaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diaminobutanoic acid dihydrobromide can be synthesized through the reaction of 2,4-diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving 2,4-diaminobutyric acid in an appropriate solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and large reaction vessels to accommodate the increased volume of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobutanoic acid dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diaminobutanoic acid dihydrobromide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,4-diaminobutanoic acid dihydrobromide is its inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, which can have various neurological effects. This mechanism is particularly relevant in the context of treating conditions such as epilepsy and other seizure disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as both a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly effective in increasing GABA levels in the brain, which can be beneficial in various therapeutic contexts .

Properties

Molecular Formula

C4H12Br2N2O2

Molecular Weight

279.96 g/mol

IUPAC Name

2,4-diaminobutanoic acid;dihydrobromide

InChI

InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H

InChI Key

DCPPMGCNFBQXCI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(=O)O)N.Br.Br

Origin of Product

United States

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